4-(Cyclopropylmethoxy)aniline hydrochloride 4-(Cyclopropylmethoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158573-73-9
VCID: VC2826546
InChI: InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H
SMILES: C1CC1COC2=CC=C(C=C2)N.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

4-(Cyclopropylmethoxy)aniline hydrochloride

CAS No.: 1158573-73-9

Cat. No.: VC2826546

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopropylmethoxy)aniline hydrochloride - 1158573-73-9

Specification

CAS No. 1158573-73-9
Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 4-(cyclopropylmethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H
Standard InChI Key JIMPZGMCJJZHCX-UHFFFAOYSA-N
SMILES C1CC1COC2=CC=C(C=C2)N.Cl
Canonical SMILES C1CC1COC2=CC=C(C=C2)N.Cl

Introduction

Chemical Identity and Structure

The compound is identified by the CAS number 1158573-73-9 and has the molecular formula C₁₀H₁₄ClNO (sometimes represented as C₁₀H₁₃NO·HCl) . The structural arrangement features the cyclopropylmethoxy group attached to the para position of the aniline ring, creating a characteristic substitution pattern that influences its chemical behavior and potential pharmacological properties.

Structural Representation

The structure comprises three key components:

  • The aniline core (a phenyl ring with an amino group)

  • The cyclopropylmethoxy substituent at the para position

  • The hydrochloride salt formation at the amino group

This structural arrangement contributes to the compound's unique chemical profile and reactivity patterns in various chemical and biochemical systems.

Physicochemical Properties

The physicochemical properties of 4-(Cyclopropylmethoxy)aniline hydrochloride are critical for understanding its behavior in different environments and applications. These properties also inform proper handling, storage, and experimental design when working with this compound.

Basic Physical Properties

Table 1: Physical and Chemical Properties of 4-(Cyclopropylmethoxy)aniline hydrochloride

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
Physical StateSolid
Storage TemperatureRefrigerated/Ambient
MDL NumberMFCD15200817
CAS Number1158573-73-9

Analytical Characterization

Proper analytical characterization is essential for confirming the identity, purity, and structural features of 4-(Cyclopropylmethoxy)aniline hydrochloride. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation of 4-(Cyclopropylmethoxy)aniline hydrochloride. The NMR spectrum would typically reveal characteristic signals for:

  • Aromatic protons from the aniline ring

  • Cyclopropyl ring protons with their distinctive coupling patterns

  • Methoxy bridge protons

  • Amine protons, often broadened due to the salt formation

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is another crucial technique for confirming the molecular structure and purity of this compound. Mass spectrometry provides precise molecular weight determination and fragmentation patterns that can verify structural features. The expected molecular ion peak would correspond to the free base form (after loss of HCl), with characteristic fragmentation patterns revealing the cyclopropylmethoxy and aniline structural elements.

Chemical Reactivity

The chemical reactivity of 4-(Cyclopropylmethoxy)aniline hydrochloride is influenced by both the aniline moiety and the cyclopropylmethoxy substituent, creating a unique reactivity profile.

Common Reactions

4-(Cyclopropylmethoxy)aniline hydrochloride can undergo various chemical transformations, including:

  • Oxidation reactions: The amine group can be oxidized using reagents such as potassium permanganate, potentially yielding nitro derivatives or other oxidized products.

  • Reduction reactions: Although already containing an amine group, the compound can undergo other reductive transformations, particularly at the cyclopropyl ring, using reagents like sodium borohydride.

  • Substitution reactions: The primary amine group serves as a nucleophile for various substitution reactions, including acylation, alkylation, and condensation reactions with aldehydes or ketones.

  • Salt conversion: The hydrochloride salt can be converted to the free base form or other salt forms depending on the application requirements.

Mechanism of Action

In biological systems, the mechanism of action primarily involves interaction with specific biological targets such as enzymes or receptors. The compound's binding to these targets can potentially alter enzyme activity or receptor signaling pathways, leading to various biological effects. For example, it may exhibit inhibitory activity against certain phosphodiesterases, which are crucial in cellular signaling processes.

The cyclopropylmethoxy group likely contributes to binding affinity and specificity through its unique spatial arrangement and electronic properties, while the aniline moiety provides hydrogen bonding capabilities through the amino group.

Applications and Research Significance

4-(Cyclopropylmethoxy)aniline hydrochloride has several applications across different scientific domains, particularly in pharmaceutical research and biochemical studies.

Current Applications

The compound finds application in several areas:

  • Drug formulation studies: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical compounds or as a pharmacophore in structure-activity relationship studies.

  • Biochemical assays: Used as a tool compound for investigating enzyme interactions or cellular signaling pathways.

  • Chemical synthesis: Serves as a building block for more complex molecules with potential biological activity.

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